molecular formula C18H18N2 B10804615 (E)-1-propyl-2-styryl-1H-benzo[d]imidazole

(E)-1-propyl-2-styryl-1H-benzo[d]imidazole

Cat. No.: B10804615
M. Wt: 262.3 g/mol
InChI Key: YUKCGXNMEJUUPI-OUKQBFOZSA-N
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Description

(E)-1-propyl-2-styryl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly found in various pharmaceutical agents. The compound features a styryl group attached to the benzimidazole core, which can influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-propyl-2-styryl-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the propyl group: Alkylation of the benzimidazole nitrogen with a propyl halide in the presence of a base such as potassium carbonate.

    Styryl group addition: The final step involves the Heck reaction, where the benzimidazole derivative is coupled with styrene in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and solvent recycling to enhance yield and reduce waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or diols.

    Reduction: Reduction of the styryl group can yield the corresponding ethyl derivative.

    Substitution: The benzimidazole core can participate in nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Ethyl derivatives.

    Substitution: N-alkyl or N-acyl benzimidazole derivatives.

Scientific Research Applications

(E)-1-propyl-2-styryl-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (E)-1-propyl-2-styryl-1H-benzo[d]imidazole involves its interaction with various molecular targets:

    DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It may inhibit enzymes involved in cell proliferation, such as topoisomerases.

    Signal Transduction Pathways: The compound can modulate signaling pathways that control cell growth and apoptosis.

Comparison with Similar Compounds

  • 1-propyl-2-phenyl-1H-benzo[d]imidazole
  • 1-methyl-2-styryl-1H-benzo[d]imidazole
  • 2-styryl-1H-benzo[d]imidazole

Comparison:

  • 1-propyl-2-phenyl-1H-benzo[d]imidazole: Lacks the styryl group, which may result in different biological activities.
  • 1-methyl-2-styryl-1H-benzo[d]imidazole: The presence of a methyl group instead of a propyl group can influence its lipophilicity and metabolic stability.
  • 2-styryl-1H-benzo[d]imidazole: Absence of the propyl group may affect its binding affinity to molecular targets.

(E)-1-propyl-2-styryl-1H-benzo[d]imidazole stands out due to its unique combination of the propyl and styryl groups, which can enhance its biological activity and specificity.

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]-1-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-2-14-20-17-11-7-6-10-16(17)19-18(20)13-12-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKCGXNMEJUUPI-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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